1-Undecanol
Overview
Description
It is a colorless, water-insoluble liquid with a melting point of 19°C and a boiling point of 243°C . This compound is naturally found in various foods such as fruits (including apples and bananas), butter, eggs, and cooked pork . It has a floral citrus-like odor and is used as a flavoring ingredient in foods .
Mechanism of Action
Target of Action
1-Undecanol, also known by its IUPAC name this compound or undecan-1-ol, and by its trivial names undecyl alcohol and hendecanol, is a fatty alcohol . It is commonly produced by the reduction of undecanal, the analogous aldehyde
Mode of Action
This compound is an alcohol. Alcohols exhibit both weak acid and weak base behavior . They react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents convert them to aldehydes or ketones .
Biochemical Pathways
It can be used as a precursor in the synthesis of undecanal by chemoselective oxidation .
Result of Action
It is known that this compound can be used as a precursor in the synthesis of undecanal .
Action Environment
This compound is a colorless, water-insoluble liquid . It can irritate the skin, eyes, and lungs . Immediate steps should be taken to limit its spread to the environment . As a liquid, it can easily penetrate the soil and contaminate groundwater or streams .
Biochemical Analysis
Biochemical Properties
1-Undecanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to exhibit antifungal activity by inhibiting the growth of spoilage yeasts such as Saccharomyces cerevisiae . The primary mechanism involves the disruption of the plasma membrane H⁺-ATPase, which is crucial for maintaining cellular pH and membrane potential . Additionally, this compound interacts with various biomolecules, acting as a nonionic surfactant that disrupts the native membrane-associated functions of integral proteins .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can irritate the skin, eyes, and lungs, and ingestion can be harmful, with toxicity comparable to ethanol . In terms of cellular function, this compound influences cell signaling pathways by altering membrane fluidity and disrupting membrane-associated proteins . This disruption can lead to changes in gene expression and cellular metabolism, ultimately affecting cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and disrupts the plasma membrane, leading to the inhibition of membrane-bound enzymes such as H⁺-ATPase . This inhibition affects ion transport and cellular homeostasis. Additionally, this compound can be oxidized to undecanal, which may further interact with cellular components . The compound’s ability to act as a surfactant also plays a role in its molecular interactions, leading to the destabilization of protein structures and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its activity may decrease due to degradation or evaporation . Long-term exposure to this compound has been observed to cause persistent changes in cellular function, including prolonged inhibition of enzyme activity and disruption of cellular membranes . These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antifungal and antimicrobial properties without significant toxicity . At higher doses, this compound can cause adverse effects such as skin irritation, respiratory distress, and systemic toxicity . Threshold effects have been observed, where the compound’s beneficial properties are outweighed by its toxic effects at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be oxidized to undecanal by enzymes such as alcohol dehydrogenase . This aldehyde can further undergo oxidation to form undecanoic acid. The metabolic flux of this compound and its derivatives can influence the levels of various metabolites within the cell, affecting overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion due to its lipophilic nature . It can accumulate in cellular membranes, where it interacts with membrane lipids and proteins . The compound’s distribution is influenced by its solubility in organic solvents and its ability to penetrate lipid bilayers .
Subcellular Localization
This compound primarily localizes to cellular membranes due to its hydrophobic properties . It can be found in the plasma membrane, endoplasmic reticulum, and other membrane-bound organelles. The compound’s localization affects its activity, as it disrupts membrane integrity and associated protein functions . Post-translational modifications and targeting signals may further influence its distribution within the cell.
Preparation Methods
1-Undecanol can be synthesized through several methods:
Reduction of Ethyl Undecanoate: This method involves the reduction of ethyl undecanoate using sodium metal.
Catalytic Hydrogenation: Another method is the pressure-catalyzed hydrogenation of ethyl ω-undecanoate.
Grignard Reaction: It can also be obtained by the Grignard reaction of nonyl magnesium bromide with ethylene oxide.
Chemical Reactions Analysis
1-Undecanol undergoes various chemical reactions, including:
Esterification: It reacts with oxoacids and carboxylic acids to form esters and water.
Reduction: It can be reduced to form undecane under specific conditions.
Common reagents used in these reactions include oxidizing agents for oxidation and acids for esterification. The major products formed from these reactions are undecanal and various esters.
Scientific Research Applications
1-Undecanol has several applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications, although specific medical uses are still under research.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant odor.
Comparison with Similar Compounds
1-Undecanol is similar to other fatty alcohols such as 1-decanol and 1-dodecanol. it is unique due to its specific chain length and the resulting physical and chemical properties. For instance:
1-Decanol (C10H22O): Has a shorter carbon chain, resulting in a lower boiling point and different solubility properties.
1-Dodecanol (C12H26O): Has a longer carbon chain, leading to a higher melting and boiling point compared to this compound.
These differences make this compound suitable for specific applications where its unique properties are advantageous.
Properties
IUPAC Name |
undecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIOQYGWTQBHNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O, Array | |
Record name | 1-UNDECANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9158 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | UNDECYL ALCOHOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026915 | |
Record name | 1-Undecanol | |
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Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-undecanol appears as a water-white liquid with a mild odor. Flash point 250 °F. Slightly soluble in water. Considered a marine pollutant by DOT. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater or streams. Mildly irritating to both the eyes and skin., Liquid, Colorless liquid with a citrus odor; [Hawley], COLOURLESS LIQUID., colourless liquid/fatty-floral odour | |
Record name | 1-UNDECANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9158 | |
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Record name | 1-Undecanol | |
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Record name | 1-Undecanol | |
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Record name | 1-Undecanol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | UNDECYL ALCOHOL | |
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Record name | Undecyl alcohol | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/260/ | |
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Boiling Point |
473 °F at 760 mmHg (USCG, 1999), 243 °C at 760 mm Hg, 146.00 °C. @ 30.00 mm Hg, 245 °C | |
Record name | 1-UNDECANOL | |
Source | CAMEO Chemicals | |
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Record name | 1-UNDECANOL | |
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Record name | 1-Undecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013113 | |
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Flash Point |
200 °F (USCG, 1999), 93.3 °C, Above 82 °C, 113 °C | |
Record name | 1-UNDECANOL | |
Source | CAMEO Chemicals | |
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Record name | 1-Undecanol | |
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Solubility |
Soluble in ethanol; very soluble in ether, Soluble in 60% alcohol, Solubility in water: none, soluble in most fixed oils; insoluble in water, 1ml in 4 ml of 60% alcohol (in ethanol) | |
Record name | 1-UNDECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |
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Record name | UNDECYL ALCOHOL | |
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Record name | Undecyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/260/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.835 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8298 at 20 °C/4 °C, Relative density (water = 1): 0.83, 0.820-0.840 | |
Record name | 1-UNDECANOL | |
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Record name | 1-UNDECANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |
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Record name | Undecyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/260/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.00297 [mmHg] | |
Record name | 1-Undecanol | |
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Mechanism of Action |
... Undecanol was the most potent fungicide followed by decanol. The time-kill curve study showed that undecanol was fungicidal against S. cerevisiae at any growth stages was not influenced by pH values. The alcohols tested inhibited glucose-induced acidification by inhibiting the plasma membrane H(+)-ATPase. The primary antifungal action of amphipathic medium-chain (C(9)-C(12)) alkanols comes mainly from their ability as nonionic surfactants to disrupt the native membrane-associated function of the integral proteins. | |
Record name | 1-UNDECANOL | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-42-5; 30207-98-8, 112-42-5, 143819-62-9, 30207-98-8 | |
Record name | 1-UNDECANOL | |
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Record name | 1-Undecanol | |
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Record name | 1-Undecanol | |
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Record name | 1-UNDECANOL | |
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Record name | 1-Undecanol | |
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Record name | Decane, hydroxymethyl deriv. | |
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Record name | Undecanol | |
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Record name | 1-Undecanol | |
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Record name | Undecan-1-ol | |
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Record name | Undecanol | |
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Record name | UNDECYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06MJ0P28T3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-UNDECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Undecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013113 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | UNDECYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
60.6 °F (USCG, 1999), 19 °C, 15.9 °C | |
Record name | 1-UNDECANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9158 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-UNDECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Undecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013113 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | UNDECYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-undecanol?
A1: The molecular formula of this compound is C11H24O, and its molecular weight is 172.33 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize and analyze this compound. [, , , ]
Q3: How is this compound used in analytical chemistry?
A3: this compound serves as an effective extraction solvent in various microextraction techniques like Dispersive Liquid-Liquid Microextraction (DLLME) and its variation, DLLME based on Solidification of Floating Organic Droplet (DLLME-SFO). Its low density, suitable melting point, and ability to form complexes with target analytes make it ideal for pre-concentrating and separating heavy metals, pesticides, and other compounds from water, food, and environmental samples. [, , , , , , ]
Q4: How does this compound contribute to aroma profiles?
A4: this compound is an aliphatic alcohol that contributes to the aroma profile of certain foods. Studies have identified this compound as a volatile compound in goat milk when goats were fed basil (Ocimum basilicum). [] Additionally, it has been found as a volatile flavor compound in the mushroom Hypsizigus marmoreus. []
Q5: Can you elaborate on the role of this compound in surface modifications and its impact on cell behavior?
A5: this compound is employed in forming self-assembled monolayers (SAMs) on gold surfaces. This modification significantly influences the surface's hydrophilicity. Research indicates that surfaces modified with this compound exhibit higher cell attachment compared to unmodified surfaces or those modified with other functional groups. [, , ]
Q6: How does this compound interact with other compounds in solution?
A6: Studies on the phase behavior of this compound in ternary systems with water and other solvents like ethanol or acetonitrile reveal its ability to form different phases (liquid-liquid, solid-liquid, solid-liquid-liquid) depending on temperature. This phase behavior is crucial for its application in extraction techniques and understanding its interactions with other compounds in solution. [, , ]
Q7: How does this compound impact the properties of liquid crystals?
A7: Research shows that adding this compound to a polymerizable cationic gemini surfactant/water system induces the formation of bicontinuous cubic and reversed hexagonal liquid crystal phases. This modification is attributed to the penetration of this compound into the palisade layer of the surfactant micelles. []
Q8: What is known about the compatibility of this compound with different materials?
A8: this compound demonstrates compatibility with various materials, including gold, as evidenced by its use in forming self-assembled monolayers. [, , ] Further research is needed to comprehensively assess its compatibility with a wider range of materials.
Q9: What is the environmental impact of this compound?
A10: While this compound is generally considered less toxic compared to other organic solvents, its environmental impact requires thorough assessment. Research on its biodegradability, potential for bioaccumulation, and effects on aquatic life is crucial to determine its overall environmental safety profile and guide responsible disposal practices. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.